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Compound of Interest

Compound Name: 4,5-Dibromopyridin-2-ol
Cat. No.: B11717726
Get Quote
. J

Core Identity & Chemical Properties

4,5-Dibromopyridin-2-ol is a highly functionalized heterocyclic building block used in the
synthesis of complex pharmaceutical scaffolds. Its structure features a pyridine ring substituted
with two bromine atoms at the 4 and 5 positions and a hydroxyl group at the 2 position. This
specific substitution pattern creates a unique electronic environment that allows for
regioselective functionalization, making it a valuable tool in Fragment-Based Drug Discovery
(FBDD).
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Property Data
CAS Number 1381937-65-0
IUPAC Name 4,5-Dibromo-1H-pyridin-2-one

4,5-Dibromo-2-hydroxypyridine; 4,5-Dibromo-2-
Synonyms

pyridone
Molecular Formula CsHsBr2NO
Molecular Weight 252.89 g/mol
Appearance Off-white to pale yellow solid
N Soluble in DMSO, DMF; sparingly soluble in
Solubility
DCM, water
pKa (Calculated) ~8.5 (OH/NH tautomer)

Tautomeric Equilibrium

In solution and solid state, 2-hydroxypyridines exist in equilibrium with their 2-pyridone
tautomers. For 4,5-dibromopyridin-2-ol, the pyridone form (lactam) is thermodynamically
favored in polar solvents (e.g., DMSO, Methanol) and in the crystal lattice due to strong
intermolecular hydrogen bonding (dimerization).

e Lactam Form (Dominant): N-H, C=0 (Favored in polar media/solid state)

e Lactim Form (Minor): N, C-OH (Favored in gas phase/non-polar dilute solution)

Synthesis & Manufacturing Routes[1][2][3]

The synthesis of 4,5-dibromopyridin-2-ol is typically achieved through modification of pre-
functionalized pyridine precursors rather than direct bromination, as direct bromination of 2-
pyridone favors the 3,5-positions.

Route A: Demethylation of 2-Methoxy-4,5-
dibromopyridine (Preferred)
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This route ensures the correct halogen placement by starting from a commercially available
methoxy precursor.

 Starting Material: 4,5-Dibromo-2-methoxypyridine (CAS 1784600-21-0).
e Reagent: Aqueous HBr (48%) or BBr3 in DCM.
o Conditions: Reflux (for HBr) or 0°C to RT (for BBrs).

o Mechanism: Acid-mediated cleavage of the methyl ether. The pyridyl nitrogen is protonated,
activating the adjacent C-O bond for nucleophilic attack by bromide.

* Yield: Typically >85%.

Route B: Diazotization of 4,5-Dibromo-2-aminopyridine

Used when the amino-pyridine precursor is available from upstream nitration/reduction
workflows.

o Starting Material: 4,5-Dibromo-2-aminopyridine.
» Reagents: Sodium Nitrite (NaNO:2), Sulfuric Acid (H2SOa4) or HBr.
e Conditions: 0-5°C followed by warming.

e Mechanism: Formation of the diazonium salt followed by hydrolysis (S_N1-like displacement
by water).

HBr, Reflux

4,5-Dibromo-2-methoxypyridine .
Demethylation)

(CAS 1784600-21-0)

4,5-Dibromopyridin-2-ol
NaNO2, H2S0O4 (CAS 1381937-65-0)

(Diazotization)

4,5-Dibromo-2-aminopyridine

Click to download full resolution via product page

Figure 1: Primary synthetic pathways to 4,5-Dibromopyridin-2-ol.
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Reactivity & Regioselective Functionalization[4][5]

The core value of 4,5-dibromopyridin-2-ol lies in the differential reactivity of its three
functional handles: the N-H/O-H group, the C4-Bromine, and the C5-Bromine.

N-Alkylation vs. O-Alkylation

The pyridone nitrogen is a nucleophile.

o N-Alkylation (Major): Reaction with alkyl halides (R-X) and weak bases (K2COs, Cs2CO3) in
polar aprotic solvents (DMF) predominantly yields the N-alkylated pyridone.

o O-Alkylation (Minor/Selective): Reaction with silver salts (Ag2COs) or under Mitsunobu
conditions can favor the O-alkylated pyridine (2-alkoxypyridine).

Regioselective Cross-Coupling (The C4 vs. C5 Rule)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the two bromine
atoms are not equivalent.

e C4-Bromine (Most Reactive): The C4 position is para to the carbonyl group (in the pyridone
form) and gamma to the nitrogen. It is more electron-deficient than the C5 position.
Consequently, oxidative addition of Pd(0) occurs preferentially at C4.

e C5-Bromine (Least Reactive): The C5 position is meta to the carbonyl and beta to the
nitrogen, resembling an electron-rich aryl bromide. It reacts only after the C4 position has
been functionalized or under forcing conditions.

Protocol for C4-Selective Suzuki Coupling:

Catalyst: Pd(dppf)Clz or Pd(PPhs)a (3—-5 mol%).

Base: Na2COs (2.0 equiv).

Boronic Acid: Aryl-B(OH)z (1.0-1.1 equiv).

Solvent: Dioxane/Water (4:1).[1]

Temperature: 60-80°C (Control temperature to avoid bis-coupling).
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Figure 2: Regioselective functionalization logic. C4-Br reacts before C5-Br.

Activation of the 2-OH Group

The 2-hydroxy group can be converted into a leaving group (Cl, Br, OTf) to enable nucleophilic

substitution (S_NAr) at the 2-position.
e Chlorination: POCIs (neat or with PCls) at reflux

2-Chloro-4,5-dibromopyridine.

e Triflation: Tf20, Pyridine
2-Triflyloxy-4,5-dibromopyridine.

Applications in Medicinal Chemistry[2][7][8][9]

4,5-Dibromopyridin-2-ol serves as a critical scaffold for:

» Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of the purine ring

in ATP, allowing it to bind to the hinge region of kinases. The 4- and 5-positions allow vectors
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to access the hydrophobic back pocket and solvent-exposed regions.

o Combretastatin A4 Analogues: Used to synthesize pyridine-bridged tubulin polymerization
inhibitors.

o Proteolysis Targeting Chimeras (PROTACS): The orthogonal reactivity allows sequential
attachment of a linker (at C2 or N1) and a warhead (at C4/C5).

Safety & Handling

e Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.
o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

o Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: 4,5-Dibromopyridin-2-ol]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11717726/docs#technical-guide-4-5-dibromopyridin-
2-0l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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